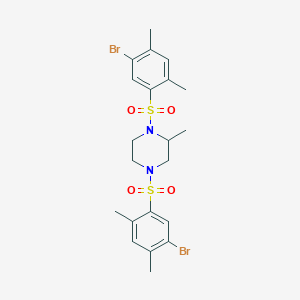![molecular formula C20H15FN2O5S2 B12192738 2-({3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid](/img/structure/B12192738.png)
2-({3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is a complex organic compound that features a thiazolidine ring, a fluorobenzylidene group, and a hydroxybenzoic acid moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid typically involves a multi-step process:
Formation of the Thiazolidine Ring: This step involves the reaction of a thioamide with an α-halo carbonyl compound under reflux conditions to form the thiazolidine ring.
Introduction of the Fluorobenzylidene Group: The thiazolidine intermediate is then reacted with a fluorobenzaldehyde in the presence of a base to introduce the fluorobenzylidene group.
Coupling with Hydroxybenzoic Acid: The final step involves coupling the fluorobenzylidene-thiazolidine intermediate with 5-hydroxybenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxybenzoic acid moiety, to form quinones.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Substitution: The fluorobenzylidene group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through interactions with biological macromolecules. The thiazolidine ring and the hydroxybenzoic acid moiety can interact with enzymes and receptors, potentially inhibiting their activity. The fluorobenzylidene group can enhance binding affinity through hydrophobic interactions and π-π stacking.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: Known for their antidiabetic properties.
Fluorobenzylidene derivatives: Studied for their anticancer activities.
Hydroxybenzoic acids: Known for their antioxidant properties.
Uniqueness
2-({3-[(5Z)-5-(3-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}amino)-5-hydroxybenzoic acid is unique due to the combination of these three functional groups, which can provide a synergistic effect in its biological activities.
Properties
Molecular Formula |
C20H15FN2O5S2 |
|---|---|
Molecular Weight |
446.5 g/mol |
IUPAC Name |
2-[3-[(5Z)-5-[(3-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoylamino]-5-hydroxybenzoic acid |
InChI |
InChI=1S/C20H15FN2O5S2/c21-12-3-1-2-11(8-12)9-16-18(26)23(20(29)30-16)7-6-17(25)22-15-5-4-13(24)10-14(15)19(27)28/h1-5,8-10,24H,6-7H2,(H,22,25)(H,27,28)/b16-9- |
InChI Key |
QIKDXBANSWAINX-SXGWCWSVSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)F)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=C(C=C(C=C3)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2Z)-4-{3-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}-3-propyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B12192656.png)
![7-[2-(1,3-benzodioxol-5-yl)-2-oxoethoxy]-3-benzyl-4-methyl-2H-chromen-2-one](/img/structure/B12192662.png)
![N-(1,3-benzothiazol-2-yl)-1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidine-4-carboxamide](/img/structure/B12192663.png)


![3-(3-chloro-1,2-oxazol-5-yl)-N-{2-[(4-methoxyphenyl)carbonyl]-3-methyl-1-benzofuran-6-yl}propanamide](/img/structure/B12192683.png)
![8-{[(3,5-Dimethylisoxazol-4-yl)sulfonyl]amino}-7-hydroxy-4-methylchromen-2-one](/img/structure/B12192689.png)
![Methyl 4-{[(5-bromopyridin-3-yl)carbonyl]amino}-2-methylquinoline-6-carboxylate](/img/structure/B12192702.png)
![(4E)-4-[(4-fluorophenyl)hydrazinylidene]-2-phenyl-5-(pyridin-2-ylsulfanylmethyl)pyrazol-3-one](/img/structure/B12192709.png)
![6-[4-(4-Methoxyphenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12192717.png)
![2-chloro-N-[1-(2-methoxyethyl)-4,5-dimethyl-3-(phenylsulfonyl)-1H-pyrrol-2-yl]pyridine-3-carboxamide](/img/structure/B12192722.png)
![4-Pyrimidinecarboxylic acid, 5-chloro-2-[[(2-fluorophenyl)methyl]thio]-, 4-acetyl-2-methylphenyl ester](/img/structure/B12192723.png)
amine](/img/structure/B12192724.png)

